molecular formula C19H21N3O4 B11694459 4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide

Cat. No.: B11694459
M. Wt: 355.4 g/mol
InChI Key: VNCJEPFSMBRJPT-UDWIEESQSA-N
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Description

3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a methoxyphenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 3-methylphenylpropanamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and hydrazinecarbonyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for 3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
  • 2-(2-(2-hydroxy-5-nitrobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Uniqueness

3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and hydrazinecarbonyl groups provide versatility in chemical synthesis and potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(3-methylphenyl)butanediamide

InChI

InChI=1S/C19H21N3O4/c1-13-4-3-5-15(10-13)21-18(24)8-9-19(25)22-20-12-14-11-16(26-2)6-7-17(14)23/h3-7,10-12,23H,8-9H2,1-2H3,(H,21,24)(H,22,25)/b20-12+

InChI Key

VNCJEPFSMBRJPT-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)OC)O

Origin of Product

United States

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